molecular formula C25H36N2O B11336591 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B11336591
M. Wt: 380.6 g/mol
InChI Key: CGBOEFJKZBPBMS-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a piperidine ring, an adamantane core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and the piperidine ring. The adamantane core can be synthesized through a series of cyclization reactions, while the piperidine ring is often prepared via hydrogenation of pyridine derivatives . The final step involves the coupling of the piperidine ring with the adamantane core through an amide bond formation, typically using reagents like carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the adamantane core provides structural stability . This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide
  • N-[2-(4-fluorophenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide
  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to its analogs .

Properties

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C25H36N2O/c1-18-5-7-22(8-6-18)23(27-9-3-2-4-10-27)17-26-24(28)25-14-19-11-20(15-25)13-21(12-19)16-25/h5-8,19-21,23H,2-4,9-17H2,1H3,(H,26,28)

InChI Key

CGBOEFJKZBPBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCCC5

Origin of Product

United States

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